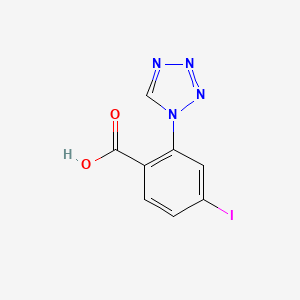

4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-iodo-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFNGILWJMASGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N2C=NN=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the introduction of the iodine and tetrazole groups onto the benzoic acid core. One common method involves the iodination of 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the tetrazole ring.

Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to form biaryl compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(1H-1,2,3,4-tetrazol-1-yl)-4-azidobenzoic acid, while a Suzuki coupling reaction would produce a biaryl compound with the tetrazole and benzoic acid moieties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various tetrazole compounds, 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid demonstrated notable activity against specific bacterial strains. The presence of the iodide group enhances the compound's lipophilicity, which is crucial for cellular membrane penetration .

Anticancer Properties

The anticancer potential of tetrazole-containing compounds has been a focus of numerous studies. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor cell proliferation. Preliminary results suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation .

Materials Science

Polymeric Composites

In materials science, this compound is utilized as a building block for polymeric composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. The compound's ability to form hydrogen bonds contributes to improved interfacial adhesion within the composite materials .

Nanostructured Materials

The synthesis of nanostructured materials using this compound has been explored for applications in sensors and catalysis. The compound's functional groups facilitate the formation of nanostructures that exhibit high surface area and reactivity. These properties are particularly valuable in catalytic processes where increased surface interaction is beneficial .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound has been employed as a derivatizing agent in chromatography. Its unique structure allows for the effective separation and detection of various analytes in complex mixtures. Studies have shown that this compound improves the resolution and sensitivity of chromatographic techniques such as HPLC and GC-MS .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated significant antibacterial effects against E. coli and S. aureus strains. |

| Investigation of Anticancer Properties | Medicinal Chemistry | Induced apoptosis in breast cancer cell lines through ROS generation pathways. |

| Development of Polymeric Composites | Materials Science | Enhanced mechanical properties and thermal stability compared to control samples without the compound. |

| Utilization in Chromatography | Analytical Chemistry | Improved detection limits and resolution in HPLC analyses of environmental samples. |

Mechanism of Action

The mechanism of action of 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on proteins and modulate their activity.

Comparison with Similar Compounds

Key Observations :

Anticancer Potential

Enzyme Interactions

- Tetrazole analogs may exhibit similar binding modes due to structural similarities.

Biological Activity

4-Iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities. The incorporation of the tetrazole ring is known to enhance the pharmacological properties of various compounds, making them suitable for medicinal applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of iodo-substituted benzoic acid with tetrazole derivatives. This method allows for the introduction of the tetrazole moiety, which is crucial for the biological activity of the compound.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related tetrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. In particular, a study highlighted that certain tetrazole derivatives exhibited notable antioxidant activity compared to standard antioxidants like quercetin .

Anti-inflammatory Properties

The anti-inflammatory effects of tetrazole-containing compounds have been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. The potential application in treating inflammatory diseases makes this class of compounds particularly valuable.

Case Studies

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various tetrazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antioxidant Activity Assessment : In a recent study focusing on antioxidant properties, this compound was tested using DPPH and ABTS assays. The compound demonstrated a dose-dependent scavenging effect on free radicals, suggesting its potential as a natural antioxidant agent.

Data Tables

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) |

|---|---|---|

| 4-Iodo-2-(1H-tetrazol-1-yl)benzoic acid | 32 (E. coli), 16 (S. aureus) | 45 ± 3.5 |

| Related Tetrazole Derivative | 64 (E. coli), 32 (S. aureus) | 50 ± 4.0 |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, and what key reaction conditions are required?

- Methodological Answer : A general approach involves refluxing a substituted benzoic acid precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with iodinating agents in absolute ethanol, catalyzed by glacial acetic acid, under controlled temperature (4–6 hours). Post-reaction, solvent evaporation under reduced pressure and filtration yield the crude product, which is purified via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : Confirm the presence of the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and iodine substituents (distinct splitting patterns in aromatic regions).

- FTIR : Identify carboxylic acid O–H stretching (~2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and tetrazole ring vibrations (1450–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with iodine (isotopic clusters at m/z 127/129) .

Q. What preliminary biological activities have been reported for tetrazole-containing benzoic acid derivatives?

- Methodological Answer : Tetrazole-functionalized benzoic acids exhibit:

- Antibacterial activity : Linked to the tetrazole group’s ability to disrupt bacterial membrane proteins (e.g., IC₅₀ values < 25 µM in Gram-positive strains) .

- Anticancer potential : Hybrid analogs demonstrate selective cytotoxicity against cancer cell lines (e.g., IC₅₀ = 15.6–23.9 µM in MCF-7 and HCT-116 cells) via apoptosis induction .

Advanced Questions

Q. How does the iodine substituent influence bioactivity compared to other halogenated analogs (e.g., fluoro, chloro)?

- Methodological Answer : Iodine’s large atomic radius and lipophilicity enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Comparative studies require synthesizing halogen-substituted analogs and evaluating IC₅₀ values, logP, and cellular uptake. For example, iodinated derivatives may show improved target affinity but reduced solubility, necessitating formulation optimization .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from:

- Cell line heterogeneity : Validate activity across multiple cell lines (e.g., primary vs. immortalized).

- Assay conditions : Standardize incubation time, serum concentration, and control for iodine’s photolability.

- Data normalization : Use reference drugs (e.g., doxorubicin) and report % inhibition at fixed concentrations .

Q. What strategies optimize solubility and bioavailability without compromising tetrazole-mediated bioactivity?

- Methodological Answer :

- Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., methyl ester) to enhance membrane permeability .

- Co-crystallization : Use co-formers (e.g., nicotinamide) to improve aqueous solubility while retaining tetrazole ring integrity .

- Nanoparticle encapsulation : Employ liposomal carriers to mitigate iodine’s hydrophobicity .

Q. What challenges arise in structural elucidation via X-ray crystallography, and how are they addressed?

- Methodological Answer :

- Crystal twinning : Common due to iodine’s heavy atom effects. Use SHELXL for refinement, applying TWIN/BASF commands .

- Disorder modeling : Apply PART/SUMP restraints for tetrazole ring conformers.

- Data collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve iodine electron density .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with varying substituents (e.g., methyl, methoxy) at the 4-position.

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., tetrazole-CYP51 hydrogen bonding) .

- In vitro profiling : Test analogs against enzyme targets (e.g., RNase A) and cancer cell panels to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.